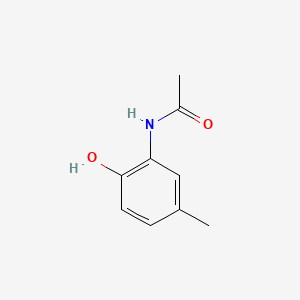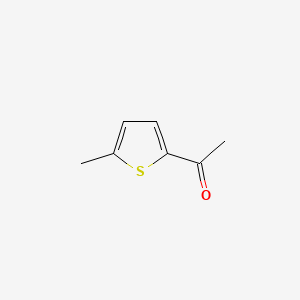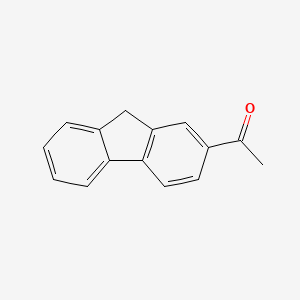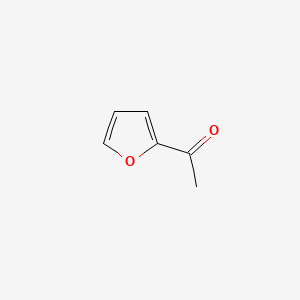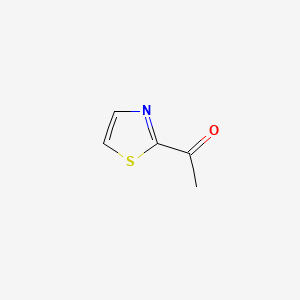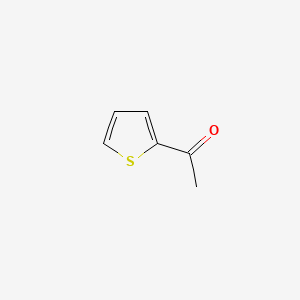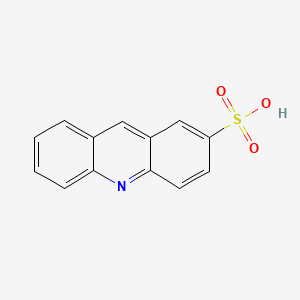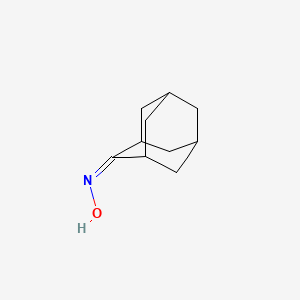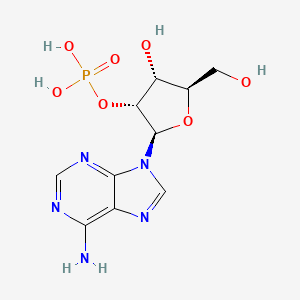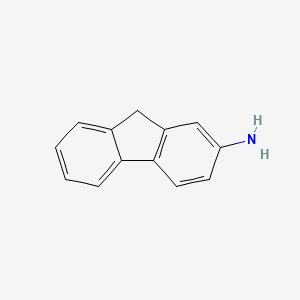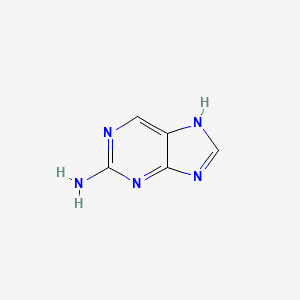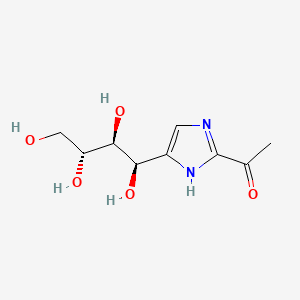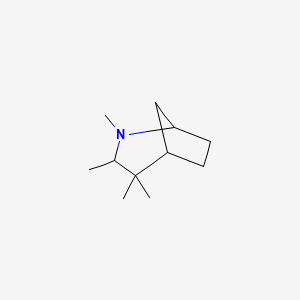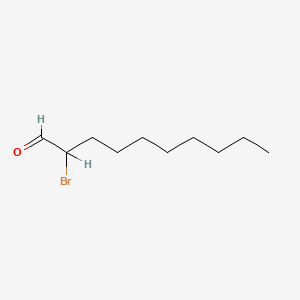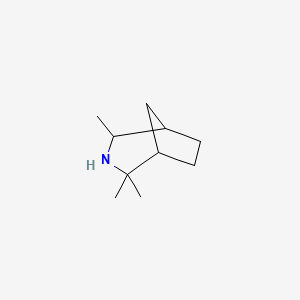
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Hypotensive Activity
Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized and some exhibited moderate hypotensive activity in rats. They were also studied for effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity in vitro (Ranise et al., 1983).
Synthesis of Bicyclic Compounds
The synthesis of carbocyclic and heterocyclic compounds in the series of bicyclo[2.2.1]-heptane, 6-oxabicyclo[3.2.1]octane, and 3-azabicyclo[3.3.1]-nonene has been achieved using 1,2,4-trimethyl-4-isopropenylcyclohexene in the presence of H2SO4 (Andreev et al., 1996).
Pesticidal Activity
N-Acyl derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane were synthesized as compounds with potential pesticidal activity. Their conformations and the dependence of amide rotamers on the substituents were studied using NMR spectroscopy (Sohár et al., 1985).
Pharmaceutical Applications
3-Azabicyclo[3.2.1]octane derivatives have been developed for potential treatment of diseases mediated by opioid receptors, including irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).
Sigma Ligands
Novel 3-azabicyclo[3.2.1]octanes without aromatic rings were synthesized as potent sigma ligands. Their simple structures make them suitable for identifying pharmacophores capable of binding strongly to sigma binding sites (Yamashita et al., 1997).
Synthesis of Azabicyclooctane Scaffold
Methods for the synthesis of azabicyclo[3.2.1]octanes have been developed, which are important for medicinal chemistry research. This includes synthesizing 4-substituted azabicyclo[3.2.1]octanes using bromination, Suzuki coupling, reduction, and deprotection (Armstrong & Bergmeier, 2017).
Free Energy Changes and Electron Loss Studies
Studies on compounds like 2-Chloro-1,3,3-trimethyl-2-azabicyclo[2.2.2]octane and 9-chloro-9-azabicyclo[3.3.l]nonane provide insights into the free energy changes for nitrogen inversion and electron loss, contributing to our understanding of the electronic properties of these compounds (Nelsen et al., 1983).
Eigenschaften
CAS-Nummer |
64048-85-7 |
|---|---|
Produktname |
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-7-8-4-5-9(6-8)10(2,3)11-7/h7-9,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
DRKWSHLYQCUKKG-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C(N1)(C)C |
Kanonische SMILES |
CC1C2CCC(C2)C(N1)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



